molecular formula C18H21BrN4O4S B14092268 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide

Cat. No.: B14092268
M. Wt: 469.4 g/mol
InChI Key: LSZOGAISPOLDBZ-ZHZULCJRSA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a furan ring

Preparation Methods

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the bromophenyl group and the furan ring. The final step involves the formation of the acetohydrazide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, while the bromophenyl group can form strong interactions with enzymes. The furan ring and acetohydrazide moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C18H21BrN4O4S

Molecular Weight

469.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide

InChI

InChI=1S/C18H21BrN4O4S/c1-14(17-3-2-12-27-17)20-21-18(24)13-22-8-10-23(11-9-22)28(25,26)16-6-4-15(19)5-7-16/h2-7,12H,8-11,13H2,1H3,(H,21,24)/b20-14-

InChI Key

LSZOGAISPOLDBZ-ZHZULCJRSA-N

Isomeric SMILES

C/C(=N/NC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CO3

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CO3

Origin of Product

United States

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